molecular formula C12H10FNOS B1442368 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide CAS No. 1311587-17-3

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide

Cat. No. B1442368
CAS RN: 1311587-17-3
M. Wt: 235.28 g/mol
InChI Key: BNKGCFJYSNZWBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide”, is described as a valuable intermediate in the synthesis of certain compounds . Another compound, “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure, FT-IR Spectra, MEP, and HOMO-LUMO Investigation of “2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole” was studied using DFT Theory Calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” involved a two-step reaction. The first step was the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step was the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .

Scientific Research Applications

Antipathogenic Activity

A study by Limban, Marutescu, & Chifiriuc (2011) explored thiourea derivatives related to 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide. These compounds showed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming abilities. This suggests potential for developing novel anti-microbial agents with antibiofilm properties.

Photoswitchable Colorimetric Sensor

Li et al. (2018) synthesized a dithienylethene amide-based photoswitchable anion receptor, related to this compound. This compound exhibited reversible photochromic properties and acted as a colorimetric sensor for fluoride, showing significant changes in the absorption spectrum upon fluoride binding [Li et al., 2018].

Anticancer Activity

Atta & Abdel‐Latif (2021) investigated thiophene-2-carboxamide derivatives, closely related to this compound. These derivatives displayed good in vitro cytotoxicity against various cancer cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures [Atta & Abdel‐Latif, 2021].

Enterovirus Inhibitors

Pan et al. (2015) synthesized N-benzyl-N-phenylthiophene-2-carboxamide analogues, similar to this compound, demonstrating significant inhibitory activity against human enterovirus 71 in vitro. The most potent compound showed low micromolar activity, highlighting the importance of the thiophene-2-carboxamide core in antiviral efficacy [Pan et al., 2015].

Antimicrobial and Docking Studies

Talupur, Satheesh, & Chandrasekhar (2021) conducted antimicrobial evaluation and docking studies on thiophene-2-carboxamides, which are structurally related to this compound. These studies provide insights into potential antimicrobial applications and molecular interactions [Talupur, Satheesh, & Chandrasekhar, 2021].

Cytotoxic Evaluation

Ahsan et al. (2018) evaluated pyrazole-1-carboxamide analogues, structurally akin to this compound, for cytotoxicity against breast cancer cell lines. These compounds showed promising cytotoxicity, suggesting potential for cancer treatment [Ahsan et al., 2018].

Safety and Hazards

The safety data sheet for a similar compound, “5-(4-Fluorophenyl)thiophene-2-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of “5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicine could be investigated .

properties

IUPAC Name

5-(4-fluorophenyl)-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKGCFJYSNZWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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